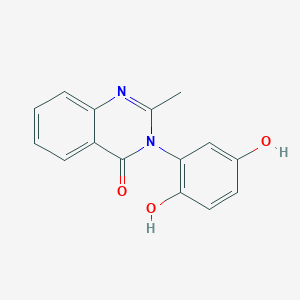

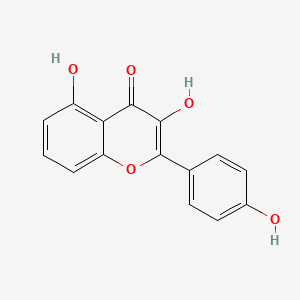

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンは、クロマン-4-オン誘導体のクラスに属する化合物です。これらの化合物は、酸素含有ヘテロ環を含む構造骨格のため、重要です。 この特定の化合物は、多様な生物学的および薬学的活性で知られており、医薬品化学における重要な研究対象となっています .

準備方法

合成経路および反応条件

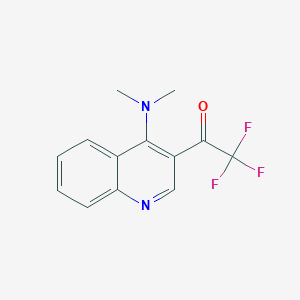

3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンの合成は、通常、ペッchman縮合反応を含みます。この方法には、多リン酸の存在下、置換フェノールと桂皮酸を縮合させることが含まれます。 反応混合物は、75〜80℃の水浴中で1〜1.5時間加熱されます . 別の方法には、tert-ブチルアルコール中、炭酸カリウムの存在下、アクリロニトリルをフェノールにマイケル付加し、その後、トリフルオロ酢酸中で環化させる方法があります .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。一般的なアプローチには、上記の合成経路を最適化して、より高い収率と費用対効果を達成することが含まれます。これには、プロセスを合理化するための高度な触媒や反応条件の使用が含まれる場合があります。

化学反応の分析

反応の種類

3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は通常、過マンガン酸カリウムまたは過酸化水素などの酸化剤の使用を含みます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して実施できます。

一般的な試薬および条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成される場合があり、還元によりジヒドロ誘導体が生成される場合があります。

科学研究への応用

3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンは、さまざまな科学研究への応用があります。

化学: これは、より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗酸化、抗菌、抗癌などの重要な生物活性を示します.

科学的研究の応用

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound is used in developing pharmaceuticals, agrochemicals, and other industrial products.

作用機序

3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、シルトインファミリーのNAD±依存性脱アセチル化酵素のメンバーであるシルトイン-2(SIRT2)を阻害することが示されています。 この阻害は、癌細胞で抗増殖効果をもたらす可能性があります . さらに、この化合物の抗酸化特性は、フリーラジカルを消去し、酸化ストレスを軽減する能力に起因します .

類似化合物の比較

類似化合物

クロマン-4-オン: 3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンに存在するヒドロキシル基を欠いており、生物活性は異なります.

フラバノン: 類似した構造ですが、ヒドロキシル基の位置と数が異なり、反応性と用途に影響を与えます.

イソフラボン: ベンゼン環とピラン環の配置が異なり、異なる薬理作用をもたらします.

ユニークさ

3,5-ジヒドロキシ-2-(4-ヒドロキシフェニル)クロメン-4-オンは、その特定のヒドロキシル基の配置により、ユニークです。この配置は、その多様な生物活性と潜在的な治療的用途に貢献しています。 複数の分子標的および経路と相互作用する能力は、他の類似化合物とは異なります .

類似化合物との比較

Similar Compounds

Chroman-4-one: Lacks the hydroxyl groups present in 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, resulting in different biological activities.

Isoflavone: Contains a different arrangement of the benzene and pyran rings, leading to distinct pharmacological properties.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

特性

CAS番号 |

86788-60-5 |

|---|---|

分子式 |

C15H10O5 |

分子量 |

270.24 g/mol |

IUPAC名 |

3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-6-4-8(5-7-9)15-14(19)13(18)12-10(17)2-1-3-11(12)20-15/h1-7,16-17,19H |

InChIキー |

ZLNYYIOAMRCRGD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)